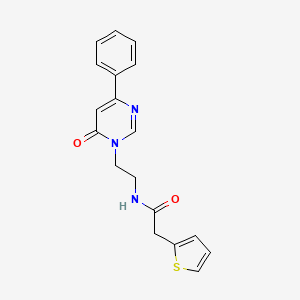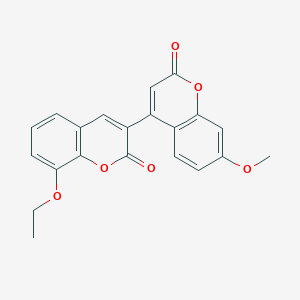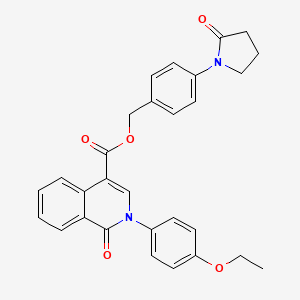![molecular formula C25H27N3O2S2 B2727328 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide CAS No. 689263-16-9](/img/structure/B2727328.png)
2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide” is a chemical compound with a complex structure . It belongs to the class of organic compounds known as thienopyrimidines .
Molecular Structure Analysis
The molecular formula of the compound is C24H22N4O2S3 . It has an average mass of 494.652 Da and a mono-isotopic mass of 494.090485 Da .Scientific Research Applications
Dual Enzyme Inhibition for Antitumor Activity
2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide is part of a broader class of compounds explored for their dual inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), critical enzymes in the folate pathway implicated in cancer cell proliferation. The classical and nonclassical analogues of these thieno[2,3-d]pyrimidine antifolates have been synthesized, with some demonstrating potent dual inhibitory activities against human TS and DHFR, thereby offering a promising approach for antitumor therapy. For example, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid (4) and its analogues have shown significant potency against human TS and DHFR, with potential implications for treating tumors (Gangjee, Qiu, Li, & Kisliuk, 2008; Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).
Scaffold for Antimicrobial and Anti-inflammatory Agents
The scaffold of this compound has been utilized in the synthesis of derivatives with promising antimicrobial and anti-inflammatory activities. For example, novel thiazolopyrimidines derived from visnaginone and khellinone have been synthesized, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, which suggest their utility as potential agents for treating inflammation and associated pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Synthesis of Heterocyclic Compounds
The chemical structure of this compound provides a versatile foundation for synthesizing a wide range of heterocyclic compounds through cascade reactions. Such synthetic strategies are critical for developing new pharmaceuticals and understanding the structure-activity relationships essential for drug design (Schmeyers & Kaupp, 2002).
Crystallographic Studies
Crystallographic studies on related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have elucidated the molecular conformations and interactions critical for the biological activities of these compounds. Such structural insights are invaluable for the rational design of more effective therapeutic agents (Subasri et al., 2016; Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2017).
Future Directions
Properties
IUPAC Name |
2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S2/c1-15-10-16(2)22(17(3)11-15)27-21(29)14-31-25-26-20-12-18(4)32-23(20)24(30)28(25)13-19-8-6-5-7-9-19/h5-11,18H,12-14H2,1-4H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGZOTDJEWPVBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3C)C)C)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2727245.png)
![2-chloro-N-{2-[(thiophen-2-ylmethyl)sulfanyl]ethyl}acetamide](/img/structure/B2727249.png)


![3,4,5-trimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2727252.png)
![N-(4-bromophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2727253.png)


![5-(Chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/no-structure.png)


![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide](/img/structure/B2727265.png)


